molecular formula C9H12N2 B11804566 N,3-Dimethyl-5-vinylpyridin-2-amine

N,3-Dimethyl-5-vinylpyridin-2-amine

Cat. No.: B11804566
M. Wt: 148.20 g/mol
InChI Key: CMMSSIDGYHGABX-UHFFFAOYSA-N
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Description

N,3-Dimethyl-5-vinylpyridin-2-amine is a chemical compound with a pyridine ring substituted with methyl and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-Dimethyl-5-vinylpyridin-2-amine typically involves the reaction of 2-aminopyridine with appropriate alkylating agents. One common method involves the alkylation of 2-aminopyridine with methyl iodide to introduce the methyl group, followed by vinylation using vinyl halides under basic conditions . The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N,3-Dimethyl-5-vinylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and vinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds, which can be further utilized in organic synthesis and pharmaceutical development .

Scientific Research Applications

N,3-Dimethyl-5-vinylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-Dimethyl-5-vinylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-Dimethyl-5-vinylpyridin-2-amine is unique due to the presence of both methyl and vinyl groups on the pyridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-ethenyl-N,3-dimethylpyridin-2-amine

InChI

InChI=1S/C9H12N2/c1-4-8-5-7(2)9(10-3)11-6-8/h4-6H,1H2,2-3H3,(H,10,11)

InChI Key

CMMSSIDGYHGABX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC)C=C

Origin of Product

United States

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